4H-[1,3]Thiazino[3,2-a]benzimidazole
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Overview
Description
4H-[1,3]Thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4H-[1,3]Thiazino[3,2-a]benzimidazole involves the condensation of benzimidazole-2-thione with cinnamic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in a dichloromethane (CH₂Cl₂) solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4H-[1,3]Thiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Alkylation, benzylation, and bromoalkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction.
Substitution: Alkyl halides, benzyl halides, and bromoalkanes are common reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated, benzylated, and bromoalkylated derivatives.
Scientific Research Applications
4H-[1,3]Thiazino[3,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4H-[1,3]Thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of enzymes like factor IXa, which plays a role in the blood coagulation pathway . Additionally, it can interact with G-protein-coupled receptors (GPCRs), influencing various cellular signaling pathways .
Comparison with Similar Compounds
- Imidazo[2,1-b][1,3]thiazines
- Benzimidazole-thione derivatives
- Thiazolo[3,2-a]benzimidazoles
Comparison: 4H-[1,3]Thiazino[3,2-a]benzimidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to imidazo[2,1-b][1,3]thiazines, it has a different ring fusion pattern, leading to variations in reactivity and biological activity . Benzimidazole-thione derivatives share a similar core structure but differ in their substituents, affecting their pharmacological profiles . Thiazolo[3,2-a]benzimidazoles are closely related but have different electronic properties due to the presence of additional heteroatoms .
Properties
CAS No. |
245-57-8 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4H-[1,3]thiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-5,7H,6H2 |
InChI Key |
FNEVBZKIDMDGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
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